Ethyl 3-azido-2-hydroxy-propionate
Description
Contextualization within Azido-Functionalized Building Blocks
Organic azides are a pivotal class of synthons in organic chemistry. chemspider.com The azide (B81097) group is not merely a precursor to an amine through reactions like the Staudinger reduction, but it also participates in highly reliable and versatile reactions such as the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". chemspider.comscbt.com Ethyl 3-azido-2-hydroxy-propionate is a prime example of a functionalized azide, where the presence of the hydroxyl and ester groups enhances its utility. chemspider.com This multi-functionality allows for sequential and orthogonal chemical modifications, enabling the construction of intricate molecular architectures. chemspider.com
A common and efficient method for the synthesis of such α-hydroxy-β-azido esters involves a two-step sequence starting from a corresponding α,β-epoxy ester. This strategy leverages the stereospecific nature of epoxide ring-opening. For instance, the synthesis of diethyl (2S,3R)-2-azido-3-hydroxysuccinate is achieved through the nucleophilic cleavage of the corresponding epoxide with an azide. orgsyn.org This approach allows for precise control over the stereochemistry at the two adjacent carbon atoms, a critical feature for a chiral building block. A similar strategy can be employed for the synthesis of this compound, typically starting from ethyl glycidate.
General Significance as a Chiral Intermediate
Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. chemsynthesis.comnih.gov this compound, possessing a stereogenic center at the carbon bearing the hydroxyl group, is a valuable chiral synthon. Its enantiomers can be used to access different stereoisomers of a target molecule, which is of utmost importance in medicinal chemistry where different enantiomers can exhibit vastly different biological activities. The presence of the hydroxyl group allows for further functionalization or can be a key interacting group in the final target molecule, while the azide provides a masked amino group that can be revealed at a later synthetic stage. This latent amino functionality is particularly useful as it is generally unreactive under a variety of reaction conditions used to modify other parts of the molecule.
Overview of Key Academic Research Areas
The unique structural features of this compound make it a valuable intermediate in several key areas of academic research, most notably in the synthesis of neuraminidase inhibitors and complex heterocyclic systems.
One of the most significant applications of azido-functionalized chiral building blocks, analogous to this compound, is in the synthesis of influenza neuraminidase inhibitors such as Oseltamivir (Tamiflu®) and Zanamivir (B325). nih.gov Neuraminidase is a crucial enzyme for the replication of the influenza virus, and its inhibition is a primary strategy for treating influenza infections. nih.gov The synthesis of these antiviral drugs often involves the use of intermediates bearing an azide group, which is later reduced to an amine. For example, the synthesis of zanamivir analogues has been reported starting from acetylated N-acetylneuraminic acid (Neu5Ac), which is converted to a C-4 linked azido (B1232118) derivative. nih.gov This azido intermediate then undergoes further transformations, including click chemistry, to generate a library of potential neuraminidase inhibitors. nih.gov The structural motif of an azido group vicinal to a hydroxyl or ether linkage, as found in this compound, is a key feature in the retrosynthetic analysis of such complex targets.
Furthermore, the azide and hydroxyl functionalities in this compound make it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The azide can be used in cycloaddition reactions to form triazoles, or it can be reduced to an amine, which can then participate in cyclization reactions to form lactams, piperidines, and other heterocyclic systems. The hydroxyl group can be used to direct these cyclizations or to introduce additional points of diversity into the final molecules.
Chemical and Physical Properties
Below is a table of representative physical and chemical properties for this compound and its parent compound, ethyl 2-hydroxypropanoate (ethyl lactate).
| Property | Value (this compound) | Value (Ethyl 2-hydroxypropanoate) |
| Molecular Formula | C5H9N3O3 chemspider.com | C5H10O3 ymdb.canih.govwikipedia.org |
| Molecular Weight | 159.145 g/mol chemspider.com | 118.13 g/mol ymdb.canih.govwikipedia.org |
| Appearance | Colorless liquid wikipedia.org | |
| Boiling Point | 154 °C (lit.) wikipedia.org | |
| Density | 1.031 g/mL at 25 °C (lit.) wikipedia.org | |
| Refractive Index | n20/D 1.413 (lit.) wikipedia.org |
Note: Properties for Ethyl 2-hydroxypropanoate are for the racemic mixture and are provided for reference.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHNEGAITVTIJS-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448884 | |
| Record name | CTK8F9604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144787-20-2 | |
| Record name | CTK8F9604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Azido 2 Hydroxy Propionate
Conventional Chemical Synthesis Approaches
Conventional methods remain the cornerstone for the synthesis of this compound, offering reliable and well-documented pathways.
This strategy involves the introduction of the azide (B81097) group via a nucleophilic substitution reaction on an ethyl propionate (B1217596) backbone. The success of this approach hinges on the presence of a good leaving group at the C-3 position, which is displaced by the azide ion.
A common and direct method for synthesizing Ethyl 3-azido-2-hydroxy-propionate is the SN2 reaction on a precursor containing a halogen or a sulfonate ester at the C-3 position. Starting materials like Ethyl 3-bromo-2-hydroxypropanoate are treated with an azide source, typically sodium azide (NaN3), in a suitable polar solvent. The reaction proceeds via nucleophilic attack of the azide ion, displacing the bromide or other leaving group to form the desired product.
For instance, the reaction of Ethyl 3-bromo-2-hydroxypropanoate with sodium azide is a standard procedure. The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Table 1: Synthesis via Displacement of Leaving Groups
| Starting Material | Reagent | Solvent | Conditions | Yield |
| Ethyl 3-bromo-2-hydroxypropanoate nih.gov | Sodium Azide | Polar Solvent (e.g., DMF, DMSO) | Varies (e.g., room temp. to moderate heating) | Moderate to High |
| Ethyl 2-hydroxy-3-tosyloxypropanoate | Sodium Azide | Polar Aprotic Solvent | Varies | Moderate to High |
An alternative to the displacement of halides or sulfonates is the direct azidation of a diol precursor, such as ethyl 2,3-dihydroxypropionate (ethyl glycerate), using a Mitsunobu reaction. cmu.educommonorganicchemistry.com In this approach, Diphenylphosphoryl Azide (DPPA) serves as the azide source. researchgate.netwikipedia.org The reaction is typically carried out in the presence of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). commonorganicchemistry.com
This method allows for the conversion of a primary alcohol to an azide with inversion of stereochemistry. commonorganicchemistry.com The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which activates the primary hydroxyl group for nucleophilic attack by the azide ion generated from DPPA. cmu.eduresearchgate.net While effective, this method requires careful control of reaction conditions to avoid side reactions. cmu.edu
The azidolysis of epoxides is a powerful and widely used method for preparing β-azido alcohols. This approach offers high regioselectivity and stereoselectivity, making it particularly valuable for synthesizing specific isomers of this compound. The starting material for this synthesis is typically ethyl 2,3-epoxypropanoate, also known as ethyl glycidate. chemicalbook.com
The ring-opening of ethyl glycidate with an azide source, most commonly sodium azide, is a highly regioselective process. researchgate.netutwente.nl The reaction is typically carried out in a protic solvent system, such as a mixture of alcohol and water, which facilitates the reaction. cmu.edu Various reagent systems have been developed to promote this transformation under mild conditions and with high efficiency.
For example, using sodium azide in the presence of a promoter like Oxone® in aqueous acetonitrile (B52724) allows the reaction to proceed at room temperature with excellent yields. organic-chemistry.org Another effective system involves using poly(ethylene glycol) (PEG) as the reaction medium, which can lead to rapid and high-yielding conversions at room temperature without the need for a catalyst. organic-chemistry.org The choice of solvent and catalyst can influence the regioselectivity, with the attack of the azide nucleophile generally occurring at the less sterically hindered C-3 position of the ethyl glycidate. utwente.nl The use of certain Lewis acids, such as Gallium(III) chloride, has also been shown to catalyze the regioselective opening of epoxides with sodium azide in methanol. researchgate.net
Table 2: Reagent Systems for Ring-Opening of Ethyl Glycidate
| Azide Source | Promoter/Catalyst | Solvent System | Temperature | Key Advantages | Reference(s) |
| Sodium Azide | Oxone® | Acetonitrile/Water | Room Temp | Mild conditions, high yields, operational simplicity | organic-chemistry.org |
| Sodium Azide | None | Poly(ethylene glycol) | Room Temp | Catalyst-free, short reaction times, eco-friendly | organic-chemistry.org |
| Sodium Azide | Ammonium Chloride | Alcohol/Water | 65-80 °C | Classical, well-established method | cmu.edu |
| Sodium Azide | Gallium(III) chloride/PVP | Methanol | Room Temp | Heterogeneous catalyst, reusable | researchgate.net |
The ring-opening of epoxides with azide is a classic example of an S(_N)2 reaction, which proceeds with inversion of configuration at the electrophilic carbon center. youtube.com This inherent stereospecificity is a major advantage, allowing for the synthesis of enantiomerically pure products from chiral starting materials.
For instance, the reaction of (R)-ethyl glycidate with sodium azide will selectively yield (S)-ethyl 3-azido-2-hydroxy-propionate. The azide ion attacks the C-3 carbon from the side opposite to the C-O bond of the epoxide ring, leading to a complete inversion of the stereocenter. This stereochemical outcome is predictable and reliable, making it a cornerstone for the asymmetric synthesis of molecules containing the β-azido alcohol moiety. youtube.com The reaction is highly diastereoselective, with the formation of the trans-azido alcohol being the sole product in many cases. cmu.edu
Derivatization from Related Propanoate Precursors
A primary and effective method for synthesizing this compound involves the derivatization of a closely related propanoate precursor, ethyl 2,3-epoxypropanoate, commonly known as ethyl glycidate. The core of this strategy is the regioselective ring-opening of the epoxide by an azide nucleophile.
This reaction, termed azidolysis, typically utilizes sodium azide (NaN₃) as the azide source. utwente.nlorganic-chemistry.org The mechanism follows an Sₙ2 pathway where the azide ion attacks one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. Under neutral or basic conditions, the azide preferentially attacks the less sterically hindered carbon (C3), yielding the desired this compound. utwente.nl However, reaction conditions such as solvent, temperature, and the presence of catalysts can influence regioselectivity and reaction efficiency. utwente.nlorganic-chemistry.org For instance, using Oxone® as a promoter in aqueous acetonitrile has been shown to facilitate this transformation efficiently at room temperature, providing excellent yields and high regioselectivity. organic-chemistry.org
Table 1: Azidolysis of Ethyl Glycidate
| Azide Source | Catalyst/Promoter | Solvent System | Key Outcome |
|---|---|---|---|
| Sodium Azide | Oxone® | Acetonitrile/Water | High yield, high regioselectivity for 3-azido-2-hydroxy product. organic-chemistry.org |
| Sodium Azide | Ammonium Chloride | Aqueous solution | Standard method, may require longer reaction times. utwente.nl |
Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound
Producing enantiomerically pure forms of this compound is of significant interest. Several asymmetric strategies have been developed to control the stereochemistry at the C2 position.
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce chiral molecules. These approaches are often lauded for their alignment with green chemistry principles, operating under mild conditions. researchgate.net
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org In this context, a racemic mixture of a suitable precursor, such as racemic ethyl glycidate or a racemic β-hydroxy ester, is subjected to an enzymatic reaction. Lipases are commonly employed enzymes that can selectively acylate or hydrolyze one enantiomer at a much faster rate than the other. youtube.comresearchgate.net
For example, a lipase (B570770) can selectively acylate the (R)-enantiomer of a racemic alcohol, leaving the (S)-enantiomer unreacted. youtube.com The resulting acylated product and the unreacted alcohol, now enriched in opposite enantiomers, can be separated by standard chromatographic methods. This approach can theoretically yield a maximum of 50% of the desired enantiomer. youtube.com Dynamic kinetic resolution (DKR) can overcome this 50% yield limitation by incorporating a method to racemize the unreactive enantiomer in situ, allowing for a theoretical yield of up to 100% of the desired product. wikipedia.org
Table 2: Enzymatic Kinetic Resolution (EKR) Example
| Enzyme | Process | Substrate | Outcome |
|---|---|---|---|
| Lipase from Candida antarctica (CALB) | Transesterification | Racemic secondary alcohol | Separation of enantiomers with high enantiomeric excess (ee). wikipedia.org |
Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach offers the advantage of having the necessary enzymes and cofactors readily available within the cell. A key strategy for synthesizing chiral this compound is the stereoselective reduction of a keto precursor, ethyl 2-azido-3-oxopropanoate.
Various microorganisms, such as Acetobacter sp. or baker's yeast, contain oxidoreductase enzymes that can reduce a ketone to a hydroxyl group with high stereoselectivity. nih.gov For instance, whole cells of Acetobacter sp. CCTCC M209061 have been successfully used for the anti-Prelog stereoselective reduction of ethyl acetoacetate (B1235776) to provide the (R)-enantiomer with excellent enantiomeric excess (>99% ee) and good yield (82.6%). nih.gov Applying a similar biocatalyst to ethyl 2-azido-3-oxopropanoate would be a direct route to the corresponding chiral hydroxy ester. Immobilization of the whole cells can further enhance their stability and reusability for multiple reaction cycles. nih.gov
Table 3: Whole-Cell Catalyzed Reduction
| Microorganism | Substrate Example | Product Example | Key Findings |
|---|
Chiral Auxiliary-Controlled Approaches
A well-established method in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled. sigmaaldrich.com
For the synthesis of this compound, one could envision a strategy starting with attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to an acrylic acid derivative. wikipedia.org Following the formation of this chiral enolate, a reaction to introduce the hydroxyl group (e.g., via hydroxylation) and the azide group would be controlled by the steric bulk of the auxiliary, favoring the formation of one diastereomer. Subsequent removal of the auxiliary would furnish the enantiomerically enriched target molecule. The choice of auxiliary and reaction conditions dictates the stereochemistry of the newly formed stereocenters. wikipedia.org
Stereodivergent Synthesis from Chiral Precursors
Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common chiral starting material by simply varying the catalysts or reagents. nih.govdiva-portal.org This powerful strategy allows for the creation of a full set of stereoisomers, which is valuable for structure-activity relationship studies. nih.gov
A plausible stereodivergent route to this compound could begin with a readily available chiral precursor like (R)- or (S)-ethyl lactate (B86563). The existing stereocenter in ethyl lactate can be used to direct the formation of new stereocenters. For example, conversion of the hydroxyl group to a good leaving group followed by an Sₙ2 reaction with azide would invert the stereocenter. Alternatively, different reaction sequences and catalyst systems could be employed to retain the original stereochemistry while introducing the second functional group, thereby accessing different diastereomers of the final product. The ability to control the configuration at both C2 and C3 would be a hallmark of a successful stereodivergent approach. nih.gov
Catalytic Asymmetric Induction Methodologies
The enantioselective synthesis of α-azido-β-hydroxy esters, such as this compound, is a significant challenge in organic synthesis. Catalytic asymmetric induction methodologies offer a powerful approach to control stereochemistry. One of the most promising methods involves the enantioselective azidation of β-keto esters, which are precursors to the target molecule.
Groundbreaking work in this area has demonstrated the efficacy of iron-based catalysts. nih.govfigshare.comacs.orgacs.org For instance, the Fe-catalyzed enantioselective azidation of cyclic β-keto esters using a readily available azidoiodinane as the azide source has been reported. acs.org This reaction employs a chiral "boxmi" pincer ligand in combination with an iron(II) salt, such as iron(II) propionate. acs.org The choice of the iron salt and solvent has been shown to be critical for achieving high yields and enantioselectivities. acs.org Diethyl ether, for example, has been identified as an optimal solvent for this transformation. acs.org The use of silver carboxylates as additives can further enhance the enantiomeric excess (ee). acs.org
This methodology has been successfully applied to a range of indanone-derived tert-butyl β-keto esters, yielding the corresponding α-azido products with high enantioselectivities, often exceeding 90% ee. acs.org The steric bulk of the ester group plays a crucial role in achieving high selectivity. acs.org Subsequent reduction of the keto group would lead to the desired α-azido-β-hydroxy ester.
A related approach involves the cooperative catalysis of (S)-proline and an achiral guanidinium (B1211019) salt for the aldol (B89426) reaction between an azido (B1232118) ketone and an aldehyde, which can produce α-azido-β-hydroxy ketones with high diastereo- and enantioselectivity. rsc.org This method could be adapted for the synthesis of the target ester.
Table 1: Iron-Catalyzed Asymmetric Azidation of β-Keto Esters
| Catalyst System | Ligand | Azide Source | Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Iron(II) propionate / Silver carboxylate | Chiral "boxmi" pincer | Azidoiodinane | Diethyl ether | Up to 93% | acs.org |
| Iron(II) chloride / Silver carboxylate | Chiral "boxmi" pincer | Azidoiodinane | Diethyl ether | 81-90% | acs.org |
Ring-Opening of Chiral Aziridine-2-carboxylates with Azide
Another key strategy for the stereoselective synthesis of this compound is the nucleophilic ring-opening of chiral aziridine-2-carboxylates with an azide source. This method relies on the availability of enantiomerically pure aziridine (B145994) precursors. The synthesis of such precursors has been extensively reviewed, with stereoselective methods being of particular importance. nih.gov
The ring-opening reaction is typically carried out using sodium azide (NaN₃). The reaction proceeds via an Sₙ2 mechanism, where the azide anion attacks one of the carbons of the aziridine ring, leading to the formation of a β-azido amine. In the context of aziridine-2-carboxylates, this would yield a β-amino-α-azido ester. Subsequent hydrolysis of the amino group or a related transformation would be necessary to obtain the desired β-azido-α-hydroxy ester.
A highly analogous and well-documented reaction is the ring-opening of epoxides. The azidolysis of epoxides with sodium azide is a common method for preparing β-azido alcohols. cmu.eduorganic-chemistry.orgutwente.nlorganic-chemistry.org The regioselectivity of this reaction is a critical aspect. Under neutral or basic conditions, the azide ion typically attacks the less sterically hindered carbon atom of the epoxide ring. utwente.nl However, the regioselectivity can be influenced by the use of Lewis acids or by controlling the pH of the reaction medium. cmu.eduutwente.nlorganic-chemistry.org For instance, using cerium(III) chloride as a promoter with sodium azide in an acetonitrile-water mixture allows for a highly regioselective and efficient ring-opening of epoxides under mild, neutral conditions. organic-chemistry.org
The use of poly(ethylene glycol) (PEG) as a reaction medium has also been shown to be effective for the catalyst-free, highly regio- and stereoselective ring-opening of both epoxides and aziridines with sodium azide at room temperature. organic-chemistry.org
Table 2: Conditions for Azide-Mediated Ring-Opening Reactions
| Substrate | Azide Source | Catalyst/Promoter | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Epoxides | Sodium Azide | Cerium(III) chloride | Acetonitrile/Water | High regioselectivity, mild conditions | organic-chemistry.org |
| Epoxides/Aziridines | Sodium Azide | None | Poly(ethylene glycol) | Catalyst-free, room temperature, high yields | organic-chemistry.org |
| Epoxides | Sodium Azide | None (pH controlled) | Water | pH-dependent regioselectivity | cmu.edu |
Advanced and Sustainable Synthetic Methodologies
Recent advancements in organic synthesis have emphasized the development of more efficient and environmentally friendly methods. These principles are highly relevant to the synthesis of this compound, particularly concerning the handling of potentially hazardous azide compounds.
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) offer significant advantages by minimizing the number of synthetic steps, reducing waste, and simplifying purification procedures. researchgate.netnih.govmdpi.comresearchgate.net The synthesis of β-azido alcohols can be achieved in a one-pot process from epoxides using a heterogenous and magnetic nanocatalyst. This catalyst facilitates the regioselective azidolysis of epoxides with sodium azide, and subsequent in-situ reduction can yield the corresponding β-amino alcohols.
While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied. For example, a multicomponent reaction could potentially be designed involving an aldehyde, an ester equivalent, and an azide source, catalyzed by a suitable Lewis acid or organocatalyst. The synthesis of heterocyclic phosphonates through MCRs demonstrates the power of this approach for constructing complex molecules in a single step. nih.gov
Green Chemistry Principles in Azide Synthesis
The application of green chemistry principles is paramount in modern synthetic chemistry, especially when dealing with energetic compounds like azides. benthamdirect.comacs.orgnih.govgreenchemistry-toolkit.orgresearchgate.netpnas.org The 12 principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. acs.orgnih.govgreenchemistry-toolkit.org
Key green considerations for the synthesis of this compound include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org Ring-opening reactions and catalytic additions are generally more atom-economical than substitution reactions that generate stoichiometric byproducts.
Safer Solvents and Reagents: The use of hazardous solvents should be minimized or replaced with greener alternatives like water or poly(ethylene glycol). cmu.eduorganic-chemistry.orgnih.gov Furthermore, safer azide sources are being developed to replace highly toxic and explosive reagents like hydrazoic acid. benthamdirect.comacs.org Imidazole-1-sulfonyl azide hydrochloride and its derivatives are examples of shelf-stable diazo-transfer reagents that are considered safer alternatives. acs.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.orgnih.gov The development of recyclable catalysts, such as the magnetic nanocatalyst mentioned earlier, further enhances the green credentials of a synthetic route.
The stability of organic azides is a significant safety concern and is often assessed by the carbon-to-nitrogen ratio (C/N). stanford.edupitt.edu For this compound (C₅H₉N₃O₃), the C/N ratio is 5/3, which is approximately 1.67. Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with care and stored at low temperatures. stanford.edupitt.edu
Development of Catalytic Systems for Azide Introduction
The direct introduction of the azide functionality through catalytic methods is a rapidly evolving field. nih.govresearchgate.netunirioja.esnih.gov These methods often target the functionalization of C-H bonds, offering a more direct and efficient route to azides. While direct C-H azidation of a precursor to this compound may be challenging, the development of these catalytic systems is instructive.
Iron and copper-based catalysts have shown great promise in C-H azidation reactions. nih.govresearchgate.netunirioja.esnih.gov For example, an iron-catalyzed azidation of tertiary C-H bonds has been developed that is suitable for late-stage functionalization of complex molecules. nih.govresearchgate.netunirioja.es This reaction is tolerant of various functional groups, including esters, and can proceed in aqueous environments. nih.gov
Copper-catalyzed azidation of anilines and indoles has also been reported, demonstrating the versatility of these systems. nih.gov The development of such catalytic systems paves the way for more direct and selective methods for synthesizing complex azides like this compound in the future.
Chemical Transformations and Reactivity Patterns of Ethyl 3 Azido 2 Hydroxy Propionate
Reactions of the Azido (B1232118) Functional Group
The azido group in Ethyl 3-azido-2-hydroxy-propionate is a key site for a variety of chemical transformations, most notably reductions to primary amines, participation in cycloaddition reactions to form heterocyclic systems, and other catalytic transformations.
Reduction to Primary Amine Functionalities (e.g., Staudinger Reaction)
The reduction of the azide (B81097) in this compound to a primary amine is a fundamental transformation. The Staudinger reaction provides a mild and efficient method for this conversion. This reaction typically involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate, which then hydrolyzes to the corresponding primary amine and phosphine oxide. google.com
In the context of the synthesis of HIV integrase inhibitors, a Chinese patent describes the conversion of the azido group in ethyl 3-azido-2-hydroxypropanoate to a primary amine under Staudinger conditions using triphenylphosphine and water. google.com.na This transformation is a crucial step in the elaboration of the molecule towards the final bioactive compound.
Cycloaddition Reactions (e.g., leading to heterocyclic systems)
The azide functionality of this compound is capable of participating in [3+2] cycloaddition reactions, a cornerstone of click chemistry. While specific examples for this exact molecule are not extensively documented in readily available literature, the general reactivity pattern of organic azides suggests its utility in the synthesis of 1,2,3-triazoles. This reaction, typically catalyzed by copper(I), would involve the reaction of the azide with a terminal alkyne, providing a stable heterocyclic ring system.
Transformations under Catalytic Conditions
Catalytic hydrogenation is another effective method for the reduction of the azido group to a primary amine. A U.S. patent details a procedure for the reduction of this compound using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com In this specific example, the reaction is carried out in the presence of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to directly yield the Boc-protected primary amine. This one-pot reduction and protection strategy is highly efficient for the synthesis of intermediates in the development of HIV integrase inhibitors. google.com
Table 1: Representative Catalytic Reduction of this compound
| Reactant | Reagents and Conditions | Product | Application Context | Reference |
| This compound | H₂, 10% Pd/C, Di-tert-butyl dicarbonate, Ethyl acetate (B1210297), 35 psi, 4 days | Ethyl 3-(tert-butoxycarbonylamino)-2-hydroxy-propanoate | HIV integrase inhibitors | , google.com |
Reactions of the Hydroxyl Functional Group
The secondary hydroxyl group in this compound offers another site for chemical modification, including oxidation, esterification, and etherification reactions.
Oxidation Reactions
The secondary alcohol of this compound can be oxidized to the corresponding ketone, ethyl 3-azido-2-oxopropanoate. While specific documented examples for this exact substrate are sparse, general methods for the oxidation of secondary alcohols are well-established. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are known to effect such transformations. The choice of oxidant and reaction conditions would be crucial to avoid unwanted side reactions with the azide or ester functionalities.
Esterification and Etherification
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides or other electrophiles. These reactions would typically be carried out under standard conditions, often requiring a catalyst and careful control of the reaction environment to ensure selectivity. Such modifications would allow for the introduction of a wide variety of functional groups, further expanding the synthetic utility of this versatile building block.
Activation for Further Nucleophilic Substitutions
The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, its activation is a crucial step to enable further synthetic manipulations at the C-2 position. This is typically achieved by converting the hydroxyl group into a better leaving group, such as a sulfonate ester or a halide.
Common strategies for this activation include reactions with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine. These reactions yield the corresponding tosylate or mesylate esters, which are excellent leaving groups in SN2 reactions. The presence of the azido group at the C-3 position can influence the reactivity and stability of these activated intermediates.
Table 1: Reagents for Activation of the Hydroxyl Group
| Activating Agent | Reagent | Resulting Leaving Group |
| Tosyl chloride | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) |
| Mesyl chloride | Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) |
| Thionyl chloride | SOCl₂ | Chloride (-Cl) |
| Phosphorus tribromide | PBr₃ | Bromide (-Br) |
Transformations Involving the Ester Moiety
The ethyl ester functionality of the molecule can undergo several important transformations, providing access to a range of other valuable synthetic intermediates.
Table 2: Conditions for Ester Hydrolysis
| Condition | Reagents | Product |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 3-Azido-2-hydroxypropanoic acid + Ethanol (B145695) |
| Basic (Saponification) | Base (e.g., NaOH, KOH), then H⁺ workup | 3-Azido-2-hydroxypropanoic acid + Ethanol |
Transesterification Reactions
Transesterification allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.org This transformation is valuable for modifying the properties of the molecule, such as its solubility or reactivity in subsequent steps. Both acid-catalyzed (e.g., using sulfuric acid) and base-catalyzed (e.g., using sodium alkoxide) methods are effective. masterorganicchemistry.com
Reduction to Alcohols or Aldehydes
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding diol, 3-azido-1,2-propanediol. The reaction proceeds via the intermediate aldehyde, which is further reduced in situ.
To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a common choice for the partial reduction of esters to aldehydes at low temperatures. This allows for the synthesis of 3-azido-2-hydroxypropanal, a valuable intermediate for further synthetic elaborations.
Table 3: Reduction of the Ester Moiety
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) | 3-Azido-1,2-propanediol |
| Diisobutylaluminum hydride (DIBAL-H) | 3-Azido-2-hydroxypropanal |
Cascade and Tandem Reactions Incorporating Multiple Functional Groups
The presence of multiple functional groups in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These reactions offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials.
For instance, the azide and hydroxyl groups can participate in intramolecular cyclization reactions. After activation of the hydroxyl group, an intramolecular SN2 reaction could potentially lead to the formation of a cyclic ether, although the reactivity of the azide as an internal nucleophile would need to be considered.
More commonly, the azide functionality is utilized in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition with alkynes to form triazoles. A tandem reaction sequence could involve an initial transformation of the ester or hydroxyl group, followed by a cycloaddition of the azide. For example, a tandem transesterification-cycloaddition or reduction-cycloaddition could be envisioned. While specific examples for this compound are not abundant in the literature, the principles of tandem reactions involving azides and other functional groups are well-established and suggest a rich potential for this compound in the synthesis of diverse heterocyclic structures. nih.gov
Stereochemical Investigations and Control in Ethyl 3 Azido 2 Hydroxy Propionate Chemistry
Diastereoselectivity in Synthetic Routes
The synthesis of ethyl 3-azido-2-hydroxy-propionate often involves the creation of two adjacent stereocenters, leading to the potential formation of diastereomers (syn and anti). The control of diastereoselectivity is paramount and is typically addressed during the key bond-forming steps. One of the most common routes to this class of compounds is the nucleophilic ring-opening of a suitable epoxide, such as ethyl 2,3-epoxypropanoate, with an azide (B81097) source.
The inherent stereochemistry of the starting epoxide plays a crucial role in determining the relative configuration of the product. For instance, the ring-opening of a trans-epoxide will lead to an anti-diol backbone, while a cis-epoxide will yield a syn-diol backbone, assuming a stereospecific reaction mechanism.
In the context of related β-amido-α-hydroxy esters, asymmetric transfer hydrogenation of the corresponding β-amido-α-keto esters has been shown to produce the anti-diastereomer with high selectivity. lu.se This approach, if applied to the azide analogue, would be expected to favor the anti-ethyl 3-azido-2-hydroxy-propionate. The choice of catalyst and reaction conditions is critical in maximizing the diastereomeric ratio (d.r.).
Enantioselectivity in Catalytic and Biocatalytic Processes
Achieving high enantioselectivity in the synthesis of this compound is essential for accessing enantiomerically pure target molecules. Both catalytic and biocatalytic methods have been explored for this purpose.
Catalytic Approaches: Asymmetric catalysis offers a powerful tool for establishing the absolute stereochemistry of the two stereocenters. For instance, the kinetic resolution of racemic β-hydroxy esters using chiral catalysts can provide access to enantiomerically enriched starting materials or products. Planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been successfully used in the kinetic resolution of aromatic β-hydroxy esters with high selectivity factors. mdpi.com
Biocatalytic Processes: Enzymes, with their inherent chirality and high specificity, are increasingly employed for the enantioselective synthesis of chiral compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective hydrolysis or esterification.
In studies on analogous compounds like ethyl 3-hydroxy-3-phenylpropanoate, lipases have demonstrated excellent enantioselectivity. scielo.br For example, the enzymatic hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate using Candida antarctica lipase (B570770) B (CALB) can selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess (ee). A similar strategy could be applied to the kinetic resolution of racemic this compound.
Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert a racemate into a single enantiomer with 100% yield. This is achieved by combining an enzymatic resolution with a catalyst that racemizes the slower-reacting enantiomer in situ. Such protocols have been developed for related β-hydroxy acids, employing a combination of a lipase and a metal catalyst. nih.gov
Below is an interactive data table summarizing the results of enzymatic kinetic resolution of a related compound, ethyl 3-hydroxy-3-phenylpropanoate, which illustrates the potential for achieving high enantioselectivity.
Table 1: Enzymatic Kinetic Resolution of Ethyl 3-hydroxy-3-phenylpropanoate
| Enzyme | Solvent | Acyl Donor | Conversion (%) | Enantiomeric Excess of Ester (%) | Enantiomeric Excess of Acid (%) | Selectivity (E) |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Toluene | Vinyl Acetate (B1210297) | 48 | >99 (R) | 96 (S) | >200 |
| Pseudomonas cepacia Lipase (PCL) | Diisopropyl ether | Vinyl Acetate | 50 | 98 (R) | 93 (S) | 139 |
Data is for the analogous compound ethyl 3-hydroxy-3-phenylpropanoate and is intended to be illustrative of the enzymatic methods applicable to this compound.
Regioselectivity in Ring-Opening and Addition Reactions
The primary route to this compound involves the ring-opening of an epoxide with an azide nucleophile. The regioselectivity of this reaction is a critical consideration, as it determines whether the azide group attacks the C2 or C3 position of the epoxide ring.
The ring-opening of epoxides with sodium azide typically proceeds via an S(_N)2 mechanism. utwente.nl In the case of ethyl 2,3-epoxypropanoate, the two carbons of the epoxide ring are electronically and sterically non-equivalent. The C3 position is generally less sterically hindered, while the C2 position is electronically activated by the adjacent ester group.
Under neutral or basic conditions, the azide ion, being a soft nucleophile, preferentially attacks the less sterically hindered carbon atom (C3). This results in the formation of the desired this compound. However, under acidic conditions, the reaction can proceed through a more S(_N)1-like transition state, where the nucleophile attacks the carbon atom that can better stabilize a partial positive charge. For ethyl 2,3-epoxypropanoate, this would still likely favor attack at the C3 position due to the electron-withdrawing nature of the ester group destabilizing a carbocation at C2.
The use of Lewis acids as catalysts can enhance the regioselectivity of the epoxide ring-opening. For instance, cerium(III) chloride has been shown to promote the highly regioselective ring-opening of various epoxides with sodium azide, favoring attack at the less substituted carbon. organic-chemistry.org
Mechanisms of Stereochemical Retention and Inversion
The stereochemical outcome of the synthesis of this compound is intrinsically linked to the mechanism of the key bond-forming reactions. As mentioned, the ring-opening of epoxides with azide nucleophiles generally proceeds through an S(_N)2 mechanism.
A hallmark of the S(_N)2 reaction is the inversion of configuration at the stereocenter being attacked. Therefore, if a chiral, enantiomerically pure epoxide is used as the starting material, the resulting azido (B1232118) alcohol will have the opposite configuration at the carbon atom where the substitution occurred. For example, if the starting material is (2R,3S)-ethyl 2,3-epoxypropanoate, the azide attack at the C3 position will proceed with inversion of configuration at C3, leading to the formation of (2R,3R)-ethyl 3-azido-2-hydroxy-propionate.
This stereospecificity is highly valuable as it allows for the direct transfer of stereochemical information from the starting material to the product. The stereocenter at C2 of the epoxide, which is not directly involved in the reaction, will retain its original configuration. This predictable stereochemical outcome is fundamental to the rational design of synthetic routes towards specific stereoisomers of this compound and its derivatives. The stereoselective synthesis of related 2-azido-2-deoxyglycosides has also been shown to proceed via an S(_N)2 mechanism with excellent stereoinversion. mdpi.com
Applications of Ethyl 3 Azido 2 Hydroxy Propionate As a Synthetic Intermediate
Precursor in the Synthesis of Complex Natural Products
The intricate structures of natural products often pose significant challenges to synthetic chemists. Ethyl 3-azido-2-hydroxy-propionate has emerged as a key starting material in the synthesis of these complex molecules, most notably in the construction of the C-13 side chain of the anticancer drug Taxol.
Role in Taxol C-13 Side Chain Synthesis
The C-13 side chain of Taxol is widely recognized as essential for its potent antitumor activity. nih.gov The synthesis of this side chain in an optically pure form is a critical step in the semi-synthesis of Taxol from naturally occurring precursors like baccatin (B15129273) III. nih.govresearchgate.net this compound, or closely related azido-hydroxy esters, serves as a key synthon in several synthetic routes to this vital component. researchgate.netyork.ac.uk
One common strategy involves the conversion of the azide (B81097) group to an amine, which is then benzoylated to form the N-benzoyl group present in the final side chain. The hydroxyl group at the C-2 position is also a crucial feature that is carried through the synthesis. For instance, a process might involve the reaction of an epoxycinnamic acid derivative with sodium azide to introduce the azido (B1232118) group, followed by esterification and subsequent reduction of the azide and benzoylation to yield the desired Taxol side chain. researchgate.net The use of this compound and its analogs provides a reliable and efficient pathway to this essential pharmacophore.
Building Block for Chiral Amino Acid Derivatives
Chiral amino acids and their derivatives are fundamental components of peptides, proteins, and numerous pharmaceuticals. This compound provides a versatile scaffold for the synthesis of various non-natural amino acids, including β-amino acids and β-amino alcohols, which are of significant interest in medicinal chemistry.
Synthesis of β-Amino Acids and β-Amino Alcohols
β-Amino acids are structural isomers of the common α-amino acids and are precursors to a wide array of biologically active molecules. The reduction of the azide group in this compound to an amine provides direct access to β-amino-α-hydroxy acids. nih.gov These compounds can be further manipulated to generate a variety of β-amino acid derivatives.
Similarly, the ester and azide functionalities can be selectively reduced to afford β-amino alcohols. These motifs are present in many natural products and pharmaceuticals and are valuable chiral building blocks in their own right. The synthesis of β-azido alcohols can be achieved through the regioselective azidolysis of epoxides, a reaction that can be followed by reduction to yield the corresponding β-amino alcohols.
Scaffolds for Peptides and Peptidomimetics
The unique structural features of the amino acid derivatives accessible from this compound make them valuable building blocks for the synthesis of peptides and peptidomimetics. The incorporation of these non-natural amino acids can lead to peptides with enhanced stability, modified conformational properties, and novel biological activities. The azide group itself can be a useful handle for further functionalization through reactions like the Staudinger ligation or "click chemistry," allowing for the construction of complex peptide structures. metu.edu.tr
Intermediate in the Formation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The reactive azide group in this compound makes it a useful precursor for the synthesis of various heterocyclic systems.
Other Heterocyclic Ring Systems
The inherent reactivity of the azide and hydroxyl functionalities renders this compound a valuable precursor for the synthesis of various heterocyclic systems beyond those more commonly cited. The azido group is a key component in 1,3-dipolar cycloaddition reactions, providing a direct pathway to nitrogen-containing heterocycles.
1,2,3-Triazoles
The most prominent application of organic azides in heterocyclic synthesis is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. The copper-catalyzed version of this reaction, a cornerstone of "click chemistry," allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. organic-chemistry.orgnih.gov this compound can serve as the azide component in these reactions. The resulting triazole product retains the hydroxy-propionate side chain, which offers a handle for further functionalization or for influencing the molecule's physicochemical properties.
The general scheme for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound is as follows:
Scheme 1: Synthesis of 1,2,3-Triazoles from this compound.
Research has demonstrated that a wide variety of terminal alkynes can participate in this reaction, leading to a diverse library of triazole derivatives. nih.govresearchgate.net The reaction is known for its high yields and tolerance of numerous functional groups. nih.gov The resulting triazole ring is chemically stable and can act as a bioisostere for amide bonds in medicinal chemistry applications. nih.gov
Table 1: Examples of 1,2,3-Triazole Synthesis via Azide-Alkyne Cycloaddition This table is illustrative and based on general findings in the synthesis of 1,2,3-triazoles. Specific yields for reactions starting with this compound would be substrate-dependent.
| Alkyne Substrate | Catalyst/Solvent System | Product Type | Reported Yield Range | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuSO₄/Sodium Ascorbate in tBuOH/H₂O | 1-Aryl-4-substituted-1,2,3-triazole | High (>90%) | nih.gov |
| Propargyl alcohol | CuI in CH₃CN/H₂O | 1-Alkyl-4-hydroxymethyl-1,2,3-triazole | Good to Excellent (85-95%) | nih.gov |
| Ethyl propiolate | Copper(I) bromide | 1,4-Disubstituted-1,2,3-triazole-4-carboxylate | High | researchgate.net |
Tetrazoles
Another important class of heterocycles accessible from azides are tetrazoles. These rings are often used in medicinal chemistry as bioisosteric replacements for carboxylic acids. researchgate.net The synthesis of 5-substituted tetrazoles can be achieved through the [3+2] cycloaddition of an azide with a nitrile. This reaction can be promoted by Lewis acids or conducted under electrochemical conditions. researchgate.netrsc.org this compound can potentially be used as the azide source, reacting with various nitriles to yield tetrazoles bearing the ethyl 2-hydroxy-propionate substituent at the N-1 position.
The reaction of organoazides with nitriles often requires elevated temperatures or the use of catalysts like zinc bromide or dibutyltin (B87310) oxide to proceed efficiently. researchgate.netthieme-connect.de
Application in the Synthesis of Pharmaceutical Intermediates and Analogs
This compound is a key building block for constructing more complex molecules, including intermediates for active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential and controlled modifications, making it a strategic starting material.
Synthesis of Oxazolidinone Antibiotic Intermediates
A significant application of azido-hydroxy-propionate structures lies in the synthesis of oxazolidinone antibiotics, such as Linezolid. Linezolid is a crucial drug for treating infections caused by multidrug-resistant Gram-positive bacteria. organic-chemistry.org Several synthetic routes to Linezolid and its analogs rely on a key intermediate, an N-aryl-5-(azidomethyl)-2-oxazolidinone.
This compound serves as a direct precursor to the core structure required for these intermediates. The synthesis involves the following conceptual steps:
Amidation: The ethyl ester of this compound is converted to an amide by reaction with an appropriate aniline (B41778) derivative, for instance, 3-fluoro-4-morpholinylaniline.
Cyclization: The resulting α-hydroxy amide undergoes intramolecular cyclization to form the 2-oxazolidinone (B127357) ring. This is often achieved using reagents like carbonyldiimidazole (CDI) or phosgene (B1210022) derivatives.
Intermediate Formation: The resulting molecule, (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]azide, is a pivotal intermediate in several reported syntheses of Linezolid.
Final Conversion: The azide in this intermediate is then reduced to a primary amine, which is subsequently acylated to yield the final Linezolid structure.
The use of an azide in this synthetic route offers a stable and reliable way to introduce the required nitrogen functionality, which is later converted to the acetamido side chain of the final drug molecule.
Table 2: Key Reactions in the Synthesis of Linezolid Analogs from Azido Intermediates
| Reaction Step | Starting Material (Type) | Reagents/Conditions | Product (Type) | Purpose of Step |
|---|---|---|---|---|
| Azide Introduction | (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl methane (B114726) sulfonate | Sodium azide (NaN₃), DMF, Reflux | (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl azide | Formation of the key azide intermediate. |
| Azide Reduction | Azide Intermediate | H₂, Palladium on Carbon (Pd/C), Ethyl Acetate (B1210297) | Amine Intermediate | Conversion of the azide to the primary amine. |
| Acylation | Amine Intermediate | Acetic Anhydride, Pyridine (B92270) or Triethylamine | Linezolid | Formation of the final N-acetyl side chain. |
This strategic use of an azido-functionalized building block highlights the importance of compounds like this compound in modern pharmaceutical synthesis, providing a robust pathway to complex and vital medicines.
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 3-azido-2-hydroxy-propionate, providing detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The ethyl ester moiety would present as a quartet and a triplet. The protons on the propionate (B1217596) backbone, being adjacent to the hydroxyl and azido (B1232118) groups, would appear as multiplets. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the ester would be found significantly downfield. The carbons bonded to the electronegative oxygen and nitrogen atoms (of the hydroxyl and azido groups, respectively) would also have characteristic chemical shifts. For instance, in the related compound 3-azido-1-propanol, the carbon attached to the azide (B81097) group (C-N₃) appears around 48.5 ppm, while the carbon attached to the hydroxyl group (C-OH) is observed at approximately 59.9 ppm. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~1.2 | Triplet |
| CH₂ (ethyl) | ~4.2 | Quartet |
| CH (on backbone) | ~4.0-4.3 | Multiplet |
| CH₂ (on backbone) | ~3.4-3.6 | Multiplet |
| OH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~170-175 |
| CH-OH | ~65-75 |
| CH₂-N₃ | ~50-60 |
| O-CH₂ (ethyl) | ~60-65 |
| CH₃ (ethyl) | ~14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of the key functional groups present in this compound. The IR spectrum of this compound would be characterized by the stretching vibrations of its azide, hydroxyl, and ester groups.
The azide (N₃) group exhibits a strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2100 and 2250 cm⁻¹. Specifically for azido-alcohols, this peak is often observed around 2089 cm⁻¹. rsc.org The hydroxyl (O-H) group will present as a broad and intense absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols. The carbonyl (C=O) stretch of the ethyl ester will be visible as a strong, sharp peak around 1735-1750 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |
| N₃ stretch (azide) | 2100 - 2250 | Strong, Sharp |
| C=O stretch (ester) | 1735 - 1750 | Strong, Sharp |
| C-O stretch (ester) | 1000 - 1300 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. The molecular formula for this compound is C₅H₉N₃O₃, corresponding to a monoisotopic mass of approximately 159.06 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 159. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, the loss of the azide group (N₃) would result in a fragment at m/z = 117. Other likely fragmentations include the loss of the ethyl group (C₂H₅) or the ethoxy group (OC₂H₅). For the related compound ethyl 2-hydroxypropanoate, significant fragments are observed corresponding to the loss of these groups. nist.gov
Chiroptical Methods (e.g., Optical Rotation, ECD Spectroscopy) for Enantiomeric Purity
Since this compound possesses a chiral center at the second carbon, chiroptical methods such as polarimetry and electronic circular dichroism (ECD) spectroscopy are vital for determining the enantiomeric purity of a sample.
Optical Rotation: Enantiomerically pure samples of (R)- or (S)-ethyl 3-azido-2-hydroxy-propionate will rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of the specific enantiomer and can be measured using a polarimeter. This provides a straightforward method for assessing the enantiomeric excess of a sample.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a mirror-image ECD spectrum, making this technique highly sensitive for the determination of absolute configuration and for quantifying the enantiomeric composition of a mixture.
Chromatographic Methods for Purification and Purity Assessment (HPLC, GC, TLC)
Chromatographic techniques are fundamental for the purification and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of this compound. A reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable starting point for method development. For related compounds like ethyl 3-hydroxy-3-phenylpropionate, reverse-phase HPLC methods have been successfully employed. researchgate.net
Gas Chromatography (GC): GC can be used to assess the purity of volatile derivatives of this compound. The compound may need to be derivatized to increase its volatility and thermal stability for GC analysis.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment. Using a silica (B1680970) gel plate as the stationary phase and a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase, the compound can be separated from starting materials and byproducts. rsc.org The position of the spot, represented by its retention factor (Rf), is indicative of its polarity.
X-ray Crystallography for Absolute Stereochemistry (for related compounds)
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While a crystal structure for this compound itself may not be readily available, analysis of related compounds can provide valuable insights.
For example, the crystal structures of the anomers of ethyl 3-azido-2,3-dideoxy-D-arabino-hexopyranoside have been determined by X-ray crystallography. nih.gov This study revealed the precise bond lengths, bond angles, and the chair conformation of the pyranoside ring, as well as the orientation of the azido and ethyl groups. nih.gov Such data from related structures can be used to build accurate models of this compound and to understand its conformational preferences.
Mechanistic Insights and Computational Studies
Detailed Reaction Mechanism Elucidation
The formation and subsequent reactions of ethyl 3-azido-2-hydroxy-propionate are governed by well-established reaction mechanisms. The presence of both a nucleophilic azide (B81097) group and a hydroxyl group, along with a chiral center, leads to complex and stereochemically important transformations.
Nucleophilic Substitution Pathways (e.g., SN2)
The primary route to synthesizing this compound involves the nucleophilic ring-opening of an epoxide precursor, ethyl glycidate, by an azide salt, such as sodium azide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. utwente.nlmasterorganicchemistry.com In this mechanism, the azide ion (N₃⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.
The SN2 nature of this reaction dictates that the nucleophile attacks the carbon atom from the backside relative to the C-O bond of the epoxide. This backside attack leads to an inversion of stereochemistry at the site of attack. The reaction is highly regioselective, with the azide ion preferentially attacking the less sterically hindered carbon atom of the epoxide ring. utwente.nl For ethyl glycidate, this would be the terminal carbon (C3), leading to the desired product, this compound. The reaction is typically carried out in a protic solvent, which protonates the resulting alkoxide to yield the final hydroxyl group. acs.org
The isocyanide group, with its unique electronic structure, can also participate in SN2 reactions, acting as a versatile nucleophile to form new carbon-carbon bonds. nih.gov
Ring-Opening Mechanisms
The ring-opening of epoxides is a synthetically valuable transformation for the preparation of 1,2-difunctionalized compounds, including β-azido alcohols. cmu.edu The mechanism of this ring-opening can be influenced by the reaction conditions, particularly the pH.
Under neutral or basic conditions, the ring-opening of an epoxide with sodium azide proceeds via the aforementioned SN2 mechanism. utwente.nl The driving force for this reaction is the relief of ring strain in the three-membered epoxide ring, which is approximately 13 kcal/mol. masterorganicchemistry.com
However, under acidic conditions, the mechanism can shift towards an SN1-like pathway. The epoxide oxygen is first protonated by the acid, making the epoxide a better leaving group. This protonation also leads to the development of a partial positive charge on the more substituted carbon atom, which can be stabilized by hyperconjugation or resonance. Consequently, the nucleophile (in this case, the less nucleophilic hydrazoic acid, HN₃) will preferentially attack the more substituted carbon atom. cmu.edu This change in regioselectivity under acidic conditions provides a method to control the outcome of the reaction and synthesize different constitutional isomers. cmu.edu The use of hot water as a reaction medium has also been shown to promote the ring-opening of epoxides with various nucleophiles, including sodium azide, acting as a modest acid catalyst. acs.org
Stereochemical Influences on Reaction Pathways
The stereochemistry of the starting epoxide plays a crucial role in determining the stereochemistry of the product. The SN2 ring-opening of an epoxide is inherently stereospecific, resulting in an anti-dihydroxylation-like product where the nucleophile and the resulting hydroxyl group are on opposite faces of the original epoxide plane. This complete inversion of configuration at the attacked carbon center is a hallmark of the SN2 mechanism. rsc.org
For instance, the reaction of a cis-epoxide will yield a trans-product, where the azide and hydroxyl groups are on opposite sides of the carbon backbone. Conversely, a trans-epoxide will lead to a cis-product. This stereochemical control is fundamental in asymmetric synthesis, allowing for the preparation of specific stereoisomers of β-azido alcohols, which are valuable chiral building blocks in organic synthesis. The stereochemical outcome can be predicted using models that consider the transition state geometry, such as a spiro transition state. acs.org
Application of Computational Chemistry
Computational chemistry has become an indispensable tool for gaining deeper insights into reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. Density Functional Theory (DFT) calculations are particularly powerful in elucidating the intricate details of reaction pathways involving compounds like this compound.
Theoretical Prediction of Reactivity and Selectivity
DFT calculations can be employed to model the ring-opening reaction of epoxides with azide ions. These calculations can predict the regioselectivity of the reaction by comparing the activation energies for the nucleophilic attack at the different carbon atoms of the epoxide ring. researchgate.net The results of such calculations generally align with experimental observations, confirming that the attack at the less sterically hindered carbon is kinetically favored under neutral or basic conditions. researchgate.net
Furthermore, computational studies can help to understand the role of catalysts in these reactions. For example, DFT calculations have been used to investigate the mechanism of metal-salen catalyzed asymmetric ring-opening of epoxides, revealing a cooperative bimetallic mechanism where one metal center activates the epoxide while the other delivers the azide nucleophile. acs.org Similar studies have elucidated the role of hydrogen bonding from catalysts in activating the epoxide ring. unipa.it
Elucidation of Transition States and Energy Profiles
A key advantage of computational chemistry is its ability to map out the entire potential energy surface of a reaction, including the structures of transition states and intermediates. For the SN2 ring-opening of an epoxide by an azide, DFT calculations can provide the three-dimensional geometry of the transition state, showing the simultaneous bond-breaking of the C-O bond and bond-forming of the C-N₃ bond. researchgate.net
The calculated energy profile can reveal the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. By comparing the energy profiles for different possible pathways (e.g., attack at different carbons or different stereochemical outcomes), the selectivity of the reaction can be rationalized. Activation strain models, for instance, have been used to analyze the regioselectivity of epoxide ring-openings under both basic and acidic conditions, attributing the preference to factors like Pauli repulsion and strain energy. researchgate.net These computational insights are crucial for designing more efficient and selective synthetic routes.
Future Research Directions and Emerging Trends
Development of Highly Stereoselective and Efficient Catalytic Systems
The presence of a stereocenter at the C-2 position of Ethyl 3-azido-2-hydroxy-propionate means that control over its absolute configuration is crucial for applications in pharmaceuticals and materials science. Future research is intensely focused on developing catalytic systems that can produce this compound with high enantiomeric excess.
A primary route to chiral 1-azido-2-alcohols involves the asymmetric ring-opening (ARO) of epoxides with an azide (B81097) source. nih.gov A significant trend is the refinement of chiral catalysts for this transformation. For instance, chiral (salen)CrN₃ complexes have been identified as optimal for the addition of azides to meso-epoxides. nih.govacs.org Mechanistic studies suggest a cooperative activation of both the epoxide and the azide by two different metal centers, a finding that has spurred the design of linked bimetallic catalysts that exhibit 1-2 orders of magnitude greater reactivity. nih.govacs.org
Beyond metal-based systems, organocatalysis represents a burgeoning field. Chiral organocatalysts derived from the regio- and stereoselective ring-opening of chiral aziridines with azide anions have proven highly efficient in other asymmetric reactions and offer a promising avenue for related transformations. nih.gov Similarly, chiral phosphine (B1218219) oxides have been shown to catalyze the asymmetric ring-opening of meso-epoxides, suggesting that novel ligand scaffolds, such as those containing allenes, could provide new platforms for catalyst development. nih.gov
Future work will likely involve a screening approach to identify new catalysts and the detailed study of reaction kinetics to elucidate mechanisms. nih.govacs.org The goal is to create more robust, efficient, and highly selective catalytic systems that are practical for both laboratory and industrial-scale synthesis of enantiopure this compound.
Table 1: Emerging Catalytic Systems for Stereoselective Azido-Alcohol Synthesis
| Catalyst Class | Example Catalyst/System | Key Feature/Advantage | Relevant Application |
| Chiral Metal Complexes | (salen)CrN₃ / TMSN₃ | Cooperative bimetallic mechanism; high selectivity in kinetic resolution of terminal epoxides. nih.govacs.org | Asymmetric Ring-Opening (ARO) of epoxides. |
| Chiral Organocatalysts | Aziridine-derived catalysts | Metal-free; highly efficient for direct asymmetric aldol (B89426) reactions, potential for other transformations. nih.gov | Asymmetric synthesis. |
| Chiral Lewis Bases | Allene-containing Phosphine Oxides | Novel chiral backbone; induces high enantioselectivity. nih.gov | Catalytic addition to meso-epoxides. |
| Ion Pair Catalysis | N-sp²-hybridized guanidinium (B1211019) chiral cations | Renders anions like azide reactive through ion pairing; enables dynamic kinetic resolution. acs.org | Stereoselective azide substitution reactions. |
Exploration of Novel Reactivity Modes for Azido (B1232118) and Hydroxyl Groups
While the azide and hydroxyl groups of this compound have well-established reactivity, emerging research seeks to explore and harness their functions in novel ways.
The azide moiety is renowned for its participation in 1,3-dipolar cycloadditions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.org This reaction produces highly stable 1,2,3-triazole rings, which are valuable in medicinal chemistry. youtube.com Future trends aim to move beyond standard CuAAC, exploring ruthenium-catalyzed versions (RuAAC) that yield 1,5-disubstituted triazoles, thus providing constitutional isomers not accessible through CuAAC. wikipedia.org Another area of interest is the development of metal-free cycloadditions, such as strain-promoted or organocatalyzed reactions, to avoid potential metal contamination in biological applications. nih.govacs.org
Beyond cycloadditions, the azide can undergo other transformations. The Staudinger reaction, which converts azides to phosphazenes and subsequently to amines, remains a powerful tool. mdpi.com However, more recent research has focused on harnessing the azide group for radical reactions, enabling the simultaneous installation of an azide and another functional group onto an alkene (azidofunctionalization). researchgate.net The thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate offers pathways to aziridines or C-H amination products, though controlling these reactions remains a significant challenge. mdpi.com
The hydroxyl group is not merely a passive functionality. Its presence is critical for directing stereochemistry in certain reactions and can be derivatized to modulate the molecule's reactivity or to be used as a handle for further conjugation.
Integration with Continuous Flow and Automated Synthesis Technologies
The synthesis and handling of organic azides can pose safety risks, particularly on a large scale, due to their potential to be explosive. cam.ac.uk Continuous flow chemistry, which utilizes microreactors, offers a revolutionary solution to this problem. numberanalytics.comacs.org By performing reactions in small, continuous streams, this technology minimizes the volume of hazardous material at any given point, enhances heat transfer for better temperature control, and often leads to higher yields and purity in shorter reaction times. numberanalytics.comrsc.orgchimia.ch
Future applications of this compound will increasingly rely on flow synthesis. cam.ac.uk Researchers have already developed flow protocols for the safe generation of aryl azides and their use in subsequent transformations without isolation. cam.ac.uk A key innovation is the use of immobilized reagents, such as monolithic azide reactors, which act as a packed column to convert a starting material (like an alkyl halide) into the corresponding azide as it flows through the system. cam.ac.uk
Automation is another key trend. Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal user intervention, are being developed for the safe production of organic azides. acs.orgacs.org These systems can utilize pre-packed capsules of reagents, further enhancing safety and reproducibility. acs.org The integration of this compound synthesis into such automated, continuous flow systems represents a major step towards safer, more efficient, and scalable production.
Design of Next-Generation Pharmaceutical and Agrochemical Intermediates
This compound is a prime candidate for the design of next-generation bioactive compounds. Azide-containing molecules are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, largely because the azide group serves as a versatile precursor to amines and N-heterocycles like triazoles. researchgate.netsciencedaily.comresearchgate.net
One emerging strategy is the use of azides as "pro-drugs." Converting a therapeutic compound's amine moiety into an azide can increase the drug's half-life and improve its ability to penetrate lipophilic barriers, such as the blood-brain barrier. google.com The azide is then reduced back to the active amine in vivo. The structure of this compound is perfectly suited for this approach, allowing for the construction of novel pro-drugs where the chiral hydroxy-amine core is unveiled after metabolic reduction.
Furthermore, the combination of a chiral center, a hydroxyl group for hydrogen bonding or further derivatization, and an azide for click-conjugation makes this molecule an ideal scaffold for combinatorial chemistry and drug discovery. It can be used to generate libraries of diverse compounds for screening against biological targets. mdpi.com For example, the azidoindoline framework, which combines a medicinally relevant indoline (B122111) core with the versatile azide handle, has become an attractive synthetic target for medicinal chemists. mdpi.com By analogy, this compound can serve as a flexible starting point for creating novel sp³-rich structures, a property that is increasingly desired in modern drug design to improve selectivity and reduce off-target effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-azido-2-hydroxy-propionate, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves:
- Esterification : Reacting 3-azido-2-hydroxypropionic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux.
- Azide Introduction : Substituting a hydroxyl or halide group with sodium azide (NaN₃) in polar solvents (e.g., DMF) under controlled temperature (40–60°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the product.
- Critical Factors : Temperature control (azides are thermally sensitive), stoichiometric excess of NaN₃, and inert atmosphere to prevent oxidation .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- FT-IR : Azide group (~2100 cm⁻¹), hydroxyl (~3300 cm⁻¹), and ester carbonyl (~1740 cm⁻¹) .
- ¹H NMR : Ester ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), hydroxyl proton (δ 2.5–3.5 ppm, broad), and azide-adjacent protons (δ 3.5–4.0 ppm) .
- HPLC/GC-MS : Retention time and molecular ion ([M+H]⁺) for purity assessment .
- Table 1 : Key Spectroscopic Data (Analogous Compounds)
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| FT-IR | 2100 cm⁻¹ | Azide (N₃) | |
| ¹H NMR | δ 4.1 ppm (quartet) | Ester (CH₂CH₃) | |
| MS | m/z 189 (theoretical) | Molecular ion |
Q. What are the primary functional group reactivities of this compound?
- Methodological Answer :
- Azide Group : Participates in click chemistry (e.g., Cu-catalyzed cycloaddition with alkynes) or Staudinger reactions .
- Hydroxyl Group : Can be oxidized to a ketone (e.g., with KMnO₄) or protected (e.g., using TBSCl) during synthesis .
- Ester Group : Hydrolyzed under basic conditions to carboxylic acid .
Advanced Research Questions
Q. How can regioselective introduction of the azido group be optimized in this compound synthesis?
- Methodological Answer :
- Protection Strategies : Temporarily block the hydroxyl group with acetyl or silyl protecting agents to direct NaN₃ substitution to the desired position .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of NaN₃ .
- Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR to terminate at optimal conversion .
Q. What analytical techniques resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
- Analytical Cross-Validation :
- HPLC-MS : Detect degradation products (e.g., ethyl 3-amino-2-hydroxy-propionate from azide reduction) .
- DSC/TGA : Assess thermal decomposition thresholds .
- Conclusion : Store at 4°C in anhydrous, dark conditions to minimize azide decomposition .
Q. How can metabolic engineering strategies improve the biosynthesis of 3-hydroxypropionate derivatives?
- Methodological Answer :
- Pathway Design : Engineer Corynebacterium glutamicum to express malonyl-CoA reductase for 3-HP production, followed by enzymatic esterification .
- Challenges : Toxicity of intermediates (e.g., acrylic acid), requiring in-situ product removal (e.g., adsorption resins) .
- Fed-Batch Fermentation : Optimize carbon/nitrogen feed to maximize yield (e.g., 60 g/L 3-HP reported in Metab. Eng.) .
Q. What computational approaches predict the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Model transition states for azide-alkyne cycloaddition to predict activation energies and regioselectivity .
- MD Simulations : Assess solvation effects on reaction kinetics in aqueous vs. organic media .
- Validation : Correlate computed data with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .
Notes on Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
